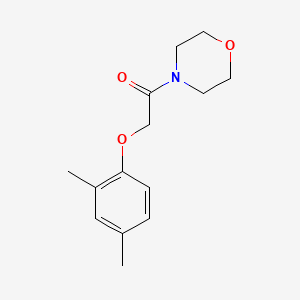![molecular formula C10H15N3O2 B6232093 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide CAS No. 2196041-45-7](/img/no-structure.png)
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (MPC) is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as pyrazole carboxamides, which are known for their ability to interact with biological molecules and modulate their activity. MPC has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
作用机制
The exact mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is thought to act by modulating the activity of a number of biological molecules and pathways. In particular, it has been suggested that this compound inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. In addition, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and to reduce the production of nitric oxide and prostaglandin E2. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. Furthermore, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
实验室实验的优点和局限性
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. In addition, it has a relatively low toxicity, making it suitable for use in in vivo studies. However, one of the main limitations of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different biological systems.
未来方向
There are a number of potential future directions for research into 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide. One of the main areas of research is to further investigate its mechanism of action and to identify potential new therapeutic applications. In addition, further research is needed to explore the potential for this compound to be used in combination with other therapeutic agents. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of this compound, as well as exploring its potential for use in the treatment of other diseases. Finally, further research is needed to investigate the potential for this compound to be used as a prophylactic agent, as well as its potential for use in the treatment of drug-resistant infections.
合成方法
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine. Alternatively, this compound can be synthesized from the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine and a catalyst such as palladium chloride.
科学研究应用
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in a variety of areas. In particular, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduces the production of nitric oxide and prostaglandin E2. In addition, this compound has been shown to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that this compound has anti-tumor activity in mouse models of melanoma and breast cancer.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide' involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The resulting amide is then treated with a dehydrating agent such as SOCl2 or POCl3 to form the desired compound.", "Starting Materials": [ "1-methyl-1H-pyrazole-3-carboxylic acid", "(2S)-oxolan-2-ylmethanol", "coupling agent (e.g. EDCI or DCC)", "dehydrating agent (e.g. SOCl2 or POCl3)" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent (e.g. EDCI or DCC) in anhydrous conditions to form the corresponding amide.", "Step 2: Purify the resulting amide by column chromatography or recrystallization.", "Step 3: Treat the purified amide with a dehydrating agent (e.g. SOCl2 or POCl3) in anhydrous conditions to form the desired compound.", "Step 4: Purify the resulting compound by column chromatography or recrystallization." ] } | |
CAS 编号 |
2196041-45-7 |
分子式 |
C10H15N3O2 |
分子量 |
209.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





